molecular formula C10H6ClFN2 B13144103 2-Chloro-5-fluoro-3,3'-bipyridine CAS No. 1214382-27-0

2-Chloro-5-fluoro-3,3'-bipyridine

Katalognummer: B13144103
CAS-Nummer: 1214382-27-0
Molekulargewicht: 208.62 g/mol
InChI-Schlüssel: FAQIXGKIZZVFDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-fluoro-3,3’-bipyridine is a bipyridine derivative characterized by the presence of chlorine and fluorine atoms on the pyridine rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including 2-Chloro-5-fluoro-3,3’-bipyridine, often involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions typically require a palladium or nickel catalyst, a base, and appropriate reaction conditions such as temperature and solvent choice. For example, the Suzuki coupling reaction involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 2-Chloro-5-fluoro-3,3’-bipyridine may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-3,3’-bipyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable building block for the synthesis of complex molecules and a versatile ligand in coordination chemistry .

Eigenschaften

CAS-Nummer

1214382-27-0

Molekularformel

C10H6ClFN2

Molekulargewicht

208.62 g/mol

IUPAC-Name

2-chloro-5-fluoro-3-pyridin-3-ylpyridine

InChI

InChI=1S/C10H6ClFN2/c11-10-9(4-8(12)6-14-10)7-2-1-3-13-5-7/h1-6H

InChI-Schlüssel

FAQIXGKIZZVFDQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.